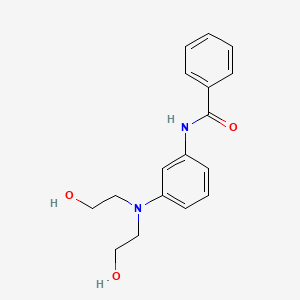

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[3-[bis(2-hydroxyethyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-11-9-19(10-12-21)16-8-4-7-15(13-16)18-17(22)14-5-2-1-3-6-14/h1-8,13,20-21H,9-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTLLQHYKCEMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068449 | |

| Record name | Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43051-46-3 | |

| Record name | N-[3-[Bis(2-hydroxyethyl)amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43051-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043051463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[bis(2-hydroxyethyl)amino]phenyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide (CAS No. 43051-46-3). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's structure, physicochemical properties, a proposed synthesis protocol, and methods for its analytical characterization. Furthermore, this guide discusses potential applications based on the characteristics of its constituent chemical moieties and provides essential safety and handling information.

Introduction

This compound is a complex organic molecule incorporating a benzamide structure linked to a phenyl ring substituted with a diethanolamine group. The benzamide functional group is a common scaffold in a variety of pharmacologically active compounds, while the diethanolamine moiety imparts hydrophilicity and potential for further chemical modification. A comprehensive understanding of the chemical properties of this compound is essential for its potential application in medicinal chemistry, materials science, and as an intermediate in organic synthesis. This guide aims to consolidate the available information and provide a scientifically grounded framework for the synthesis, characterization, and utilization of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are predicted based on computational models and may require experimental verification.

| Property | Value | Source |

| IUPAC Name | N-{3-[Bis(2-hydroxyethyl)amino]phenyl}benzamide | [1] |

| CAS Number | 43051-46-3 | [1][2] |

| Molecular Formula | C₁₇H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 300.35 g/mol | [2] |

| Appearance | Predicted: Off-white to light yellow solid | Inferred from related compounds |

| Density | 1.281 g/cm³ (Predicted) | [2] |

| Boiling Point | 451.1°C at 760 mmHg (Predicted) | [2] |

| Flash Point | 226.6°C (Predicted) | [2] |

| Refractive Index | 1.669 (Predicted) | [2] |

| Solubility | Predicted: Soluble in DMSO and methanol. The presence of two hydroxyl groups suggests potential for limited solubility in water. Insoluble in non-polar solvents like hexane. | Inferred from chemical structure |

Synthesis of this compound

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to the Physical Properties of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide, a benzamide derivative, presents a molecule of interest for various applications within drug discovery and materials science. A thorough understanding of its physical properties is a critical prerequisite for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound and outlines detailed, field-proven methodologies for the experimental determination of key parameters. The causality behind experimental choices is elucidated to empower researchers in their laboratory endeavors.

Chemical Identity and Structure

-

Chemical Name: this compound

The molecular structure, characterized by a central phenyl ring with a benzamide group and a diethanolamine substituent, suggests a molecule with potential for hydrogen bonding, which will significantly influence its physical properties such as melting point and solubility.

Known and Predicted Physical Properties

A summary of the currently available physical property data for this compound is presented below. It is important to note that much of the available data is calculated or predicted and awaits experimental verification.

| Property | Value | Source |

| Boiling Point | 451.1 °C at 760 mmHg | [1] |

| Flash Point | 226.6 °C | [1] |

| Density | 1.281 g/cm³ | [1] |

| Refractive Index | 1.669 | [1] |

| EINECS Number | 256-065-2 | [2][3] |

| DSSTox Substance ID | DTXSID5068449 | [2] |

Experimental Determination of Key Physical Properties

The following sections detail the standard, authoritative methodologies for determining crucial physical properties of this compound. The rationale behind the procedural steps is provided to ensure robust and reproducible results.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

The capillary melting point method is a widely accepted and accessible technique for determining the melting point of a solid organic compound. It allows for precise temperature control and clear observation of the melting process.

Caption: Workflow for determining the melting point of a solid organic compound using the capillary method.

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and designing biological assays. The "shake-flask" method is a reliable technique for determining equilibrium solubility.

The shake-flask method allows for the determination of the thermodynamic equilibrium solubility of a compound by ensuring that a saturated solution is achieved through prolonged agitation. This method is widely recognized by regulatory bodies for its robustness.

Caption: Standard workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

NMR is a powerful, non-destructive technique that provides unambiguous structural information. Deuterated solvents are used to avoid interference from the solvent's proton signals.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique for solid samples that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered this compound onto the ATR crystal.

-

-

Instrumental Analysis:

-

Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

-

Collect the background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Identify the characteristic absorption bands for functional groups such as N-H, O-H, C=O, C-N, and aromatic C-H bonds.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structural confirmation.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the target compound, which minimizes fragmentation and typically produces a strong molecular ion peak.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

-

Instrumental Analysis:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) of the most abundant peak should correspond to the molecular weight of the compound plus the mass of a proton.

-

Conclusion

This technical guide provides a comprehensive overview of the known physical properties of this compound and detailed, authoritative protocols for the experimental determination of its key characteristics. While some physical data for this compound are available from computational predictions, experimental verification is paramount for its application in research and development. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for the thorough characterization of this promising molecule.

References

-

Axsyn Chemical Intermediates. Benzamide,N-[3-[bis(2-hydroxyethyl)amino]phenyl]-;43051-46-3. [Link]

-

LookChem. This compound. [Link]

-

U.S. Environmental Protection Agency. Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- - Substance Details - SRS. [Link]

-

Suzhou Health Chemicals Co., Ltd. 3-Benzamidophenyliminodiethanol | 43051-46-3. [Link]

Sources

An In-depth Technical Guide to N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide (CAS 43051-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide is a chemical compound belonging to the broader class of benzamide derivatives. While specific research on this particular molecule is limited, its structural features, particularly the benzamide core and the diethanolamine substitution, suggest potential applications in medicinal chemistry and materials science. Benzamides are a well-established "privileged scaffold" known to form the basis of a wide range of pharmacologically active agents. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthesis protocol, potential biological activities based on related compounds, and essential safety and handling information. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

Chemical Identity and Physicochemical Properties

This compound is an organic molecule with the chemical formula C₁₇H₂₀N₂O₃.[1][2] Its structure features a central N-phenylbenzamide core with a diethanolamine group attached to the meta-position of the aniline ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 43051-46-3 | [1][2] |

| Molecular Formula | C₁₇H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 300.35 g/mol | [1] |

| Boiling Point | 451.1°C at 760 mmHg | [1] |

| Density | 1.281 g/cm³ | [1] |

| Flash Point | 226.6°C | [1] |

| Refractive Index | 1.669 | [1] |

Note: The properties listed are primarily from chemical supplier databases and may be predicted rather than experimentally determined.

Solubility

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the scientific literature. However, a plausible and efficient synthesis route can be proposed based on the well-established Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of 2,2'-((3-aminophenyl)azanediyl)di(ethan-1-ol) with benzoyl chloride in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on standard laboratory procedures for similar reactions and should be optimized for best results.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2,2'-((3-aminophenyl)azanediyl)di(ethan-1-ol) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Acylation: Cool the mixture in an ice bath to 0°C. Slowly add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanism of Action

While there is no specific biological data for this compound, the benzamide scaffold is present in numerous compounds with diverse pharmacological activities. Research on related benzamide derivatives suggests potential for this compound in several therapeutic areas.

Anticancer Potential

Numerous benzamide derivatives have been investigated for their anticancer properties.[5][6][7] These compounds can exert their effects through various mechanisms, including:

-

Enzyme Inhibition: Certain benzamides are known to inhibit enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) or protein kinases.

-

Cell Cycle Arrest and Apoptosis: Many anticancer agents, including some benzamides, can induce cell cycle arrest at different phases and trigger programmed cell death (apoptosis) in cancer cells.[6]

-

Inhibition of Proliferation: Studies have shown that some benzamide analogs can inhibit the growth of tumor cells in a dose- and time-dependent manner.[1]

Caption: Hypothetical anticancer mechanisms of action.

Anti-inflammatory Properties

Benzamides and nicotinamides have been reported to possess anti-inflammatory properties.[8] A potential mechanism involves the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response.[8] Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[8]

Caption: Potential anti-inflammatory signaling pathway.

Experimental Workflows

The following workflow outlines the general steps for the synthesis, purification, and initial biological screening of this compound.

Caption: General experimental workflow.

Safety and Handling

Specific toxicological data for this compound are not available. The following recommendations are based on safety data for structurally related benzamide and aniline derivatives.[9][10][11][12]

-

General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[9][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]

-

Health Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[12]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

In case of skin contact: Wash with plenty of soap and water.[10][11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[9][12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Future Outlook

This compound represents an under-explored molecule with potential for further investigation. Based on the activities of related compounds, future research could focus on:

-

Systematic Biological Screening: Evaluating its efficacy in anticancer and anti-inflammatory in vitro and in vivo models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity and understand the contributions of different structural motifs.

-

Material Science Applications: The diethanolamine moiety could be a site for further functionalization, potentially leading to applications in polymer chemistry or as a chemical intermediate.

The information presented in this guide, though based in part on related structures, provides a solid starting point for researchers to design and execute studies to unlock the full potential of this compound.

References

-

Smulson, M., et al. (n.d.). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. Retrieved from [Link]

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. Retrieved from [Link]

-

Li, Y., et al. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. PubMed. Retrieved from [Link]

-

Shtil, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Retrieved from [Link]

-

Nadeem, H., et al. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. Retrieved from [Link]

-

Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Retrieved from [Link]

-

Bano, S., et al. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]

-

Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Chemister.ru. (n.d.). N-phenylbenzamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

-

PMC - NIH. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

PubMed. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

-

ResearchGate. (2010). (10) Patent No.. Retrieved from [Link]

- Google Patents. (n.d.). CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative.

- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethanolamine. Retrieved from [Link]

Sources

- 1. Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro | Atlantis Press [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 4. N-phenylbenzamide [chemister.ru]

- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Comprehensive Technical Guide to the Structure Elucidation of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the novel compound N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide. Intended for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven workflow. We will proceed from foundational analysis to advanced two-dimensional nuclear magnetic resonance, detailing not only the requisite experimental protocols but also the expert rationale behind each step. The core philosophy is one of a self-validating system, where data from multiple orthogonal techniques—including mass spectrometry, infrared spectroscopy, and multi-dimensional NMR—are integrated to build an unassailable structural proof. All methodologies are grounded in authoritative standards, with comprehensive citations provided.

Introduction and Foundational Analysis

The compound this compound, with a molecular formula of C17H20N2O3, represents a potentially valuable intermediate in medicinal chemistry and materials science.[1][2] Its structure combines a benzamide moiety with a substituted aniline core, incorporating a diethanolamine group.[3] Unambiguous confirmation of such a structure is paramount before its use in further research or development, as isomeric impurities or incorrect structural assignments can lead to significant scientific and financial setbacks.

The process of structure elucidation involves a systematic approach to determine the precise arrangement of atoms within a molecule.[4] This guide employs a multi-spectroscopic strategy, a cornerstone of modern organic chemistry, to create a comprehensive and validated structural picture.[5][6][7]

1.1. Preliminary Data

Based on its chemical name and structure, we can deduce the following foundational information:

| Property | Value | Source |

| Molecular Formula | C17H20N2O3 | [1][2] |

| Molecular Weight | 300.36 g/mol | [2] |

| Monoisotopic Mass | 300.1474 Da | [3] |

| Index of Hydrogen Deficiency (IHD) | 9 |

The Index of Hydrogen Deficiency (IHD), calculated from the molecular formula, suggests a significant degree of unsaturation (double bonds or rings). The two phenyl rings and the carbonyl group account for all nine degrees of unsaturation (4 for each ring + 1 for C=O), which is consistent with the proposed structure.

The Elucidation Workflow: A Self-Validating Approach

Our approach is designed as an integrated workflow. Each analytical step provides a piece of the puzzle, and the final structure must be consistent with all collected data. This cross-validation is the key to trustworthy and unambiguous elucidation.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is the first line of spectroscopic inquiry, providing the molecular weight and, through fragmentation, initial clues about the molecule's substructures.[4]

3.1. Rationale & Experimental Protocol

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is chosen for its soft ionization, which typically preserves the molecular ion, and its ability to provide a highly accurate mass measurement, allowing for unambiguous molecular formula determination.

-

Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode (ESI+) is selected to generate the protonated molecule [M+H]+.

-

Analysis: Acquire the full scan spectrum. The accurate mass of the [M+H]+ ion is used to confirm the elemental composition using the instrument's software.

-

Tandem MS (MS/MS): Isolate the [M+H]+ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.

-

3.2. Expected Data and Interpretation

-

HRMS: An [M+H]+ ion should be observed at m/z 301.1547, corresponding to the protonated formula [C17H21N2O3]+.

-

MS/MS Fragmentation: The fragmentation pattern of amides often involves the cleavage of the amide (N-CO) bond.[8][9] The primary fragmentation pathway for our target molecule is predictable.

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

The most characteristic cleavage yields the stable benzoyl cation at m/z 105.03.[10][11] This is a strong indicator of the benzamide substructure. Another significant fragment would arise from the cleavage of the C(aryl)-N bond, providing further structural clues.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[4]

4.1. Rationale & Experimental Protocol

Fourier-Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is ideal for rapid, non-destructive analysis of a solid or liquid sample. It will confirm the presence of the key amide, alcohol, and aromatic functionalities.

-

Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

4.2. Expected Data and Interpretation

The spectrum should reveal characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3300 (broad) | O-H stretch | Alcohol | [12] |

| ~3250 (sharp) | N-H stretch | Secondary Amide | [13] |

| 3100-3000 | C(sp²)-H stretch | Aromatic | [14] |

| 2950-2850 | C(sp³)-H stretch | Aliphatic | [14] |

| ~1650 | C=O stretch (Amide I) | Amide | [13] |

| ~1540 | N-H bend (Amide II) | Amide | [13] |

| 1600, 1480 | C=C stretch | Aromatic Ring | [14] |

| 1350-1250 | C-N stretch | Aromatic Amine | [15] |

The presence of a broad O-H stretch, a sharp N-H stretch, a strong amide C=O stretch, and aromatic C=C stretches would provide strong, immediate support for the proposed structure.[12][13][14]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[16] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete and unambiguous assignment of all protons and carbons and establish their connectivity.[6]

5.1. Rationale & Experimental Protocol

High-field NMR (≥400 MHz) is required for adequate signal dispersion, especially in the complex aromatic region. Deuterated dimethyl sulfoxide (DMSO-d6) is an appropriate solvent due to its ability to dissolve the polar compound and exchange labile protons (OH, NH), which can be observed.

-

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d6.

-

¹H NMR: Acquire a standard proton spectrum. Integration will determine the relative number of protons for each signal.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of molecular fragments.

-

5.2. Expected Data and Interpretation

¹H NMR: The proton spectrum will be complex. Key expected signals include:

-

A singlet for the amide N-H proton.

-

Multiplets in the aromatic region (δ 7-8 ppm) for the 9 aromatic protons.[17]

-

A triplet for the two -CH2-O groups.

-

A triplet for the two -CH2-N groups.

-

A broad singlet for the two O-H protons.

¹³C NMR: The proton-decoupled spectrum should show 13 distinct signals (due to symmetry in the benzoyl and diethanolamine moieties). Key signals include:

-

A carbonyl carbon (~166 ppm).[16]

-

Multiple aromatic carbons (δ 110-150 ppm).

-

Two aliphatic carbons for the ethanolamine side chains (~δ 50-60 ppm).

2D NMR - Assembling the Structure: The true power lies in the 2D correlations which connect these pieces.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

-

COSY: Will show coupling between adjacent protons on the benzoyl ring, the substituted aniline ring, and within the ethyl chains (-N-CH2-CH2-OH).

-

HSQC: Will definitively assign the proton signals to their directly attached carbons.

-

HMBC: This is the final piece of the puzzle. Critical correlations will include:

-

The amide proton (N-H) to the carbonyl carbon and the carbons of the aniline ring it is attached to.

-

The ortho-protons of the benzoyl ring to the carbonyl carbon.

-

The methylene protons adjacent to the nitrogen (-N-CH2-) to the carbons of the aniline ring.

-

Data Integration and Final Confirmation

The final step is to integrate all the data into a single, cohesive structural proof.

| Technique | Information Provided | Confirmation |

| HRMS | Molecular Formula: C17H20N2O3 | Confirmed |

| MS/MS | Presence of benzoyl cation substructure | Confirmed |

| FTIR | Presence of OH, NH, C=O, aromatic C=C | Confirmed |

| ¹H & ¹³C NMR | Correct number and type of proton/carbon environments | Confirmed |

| COSY & HSQC | Confirmed H-H and C-H connectivities within fragments | Confirmed |

| HMBC | Unambiguous connection of benzoyl, aniline, and diethanolamine moieties | Confirmed |

The collective data from these orthogonal techniques provides an unassailable, self-validating proof of the structure of this compound. Each technique confirms the findings of the others, fulfilling the highest standards of scientific trustworthiness.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Le, T. A., et al. (2020). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. Retrieved from [Link]

-

Structure Elucidation by Integrated Spectroscopic Methods. (n.d.). eGyanKosh. Retrieved from [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

-

Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

IR: amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. (2023). US EPA. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide. (2008). Acta Crystallographica Section E. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). (n.d.). ResearchGate. Retrieved from [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). MDPI. Retrieved from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange. Retrieved from [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

-

N-[3-[Bis(2-hydroxyethyl)amino]phenyl]benzamide,43051-46-3. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

-

Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. (n.d.). PubChem. Retrieved from [Link]

-

Absorption spectra of the product obtained by the reaction of 4-amino-N,N-dimethyl aniline with 10 lg/ml of. (n.d.). ResearchGate. Retrieved from [Link]

-

N,N-Bis(2-hydroxyethyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017). RSC Advances. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society. Retrieved from [Link]

-

3-amino-2-chloro-N,N-bis(2-hydroxyethyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. (2004). Synthetic Metals. Retrieved from [Link]

-

Electronic and vibrational spectra of aniline–benzene hetero-dimer and aniline homo-dimer ions. (2002). Chemical Physics. Retrieved from [Link]

-

Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of... (n.d.). ResearchGate. Retrieved from [Link]

-

Aniline. (n.d.). NIST WebBook. Retrieved from [Link]

- Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde. (2012). Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. PubChemLite - this compound (C17H20N2O3) [pubchemlite.lcsb.uni.lu]

- 4. fiveable.me [fiveable.me]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide molecular weight

An In-depth Technical Guide to N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Authored by: A Senior Application Scientist

Introduction

This compound is a chemical compound belonging to the benzamide class of molecules. Benzamide and its derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthesis protocol, analytical characterization, and potential applications in scientific research and drug development. The presence of the diethanolamine group introduces unique solubility characteristics and potential coordination sites, making it an interesting candidate for further investigation as a chemical intermediate or a pharmacologically active agent.

Core Chemical Properties and Identifiers

A precise understanding of a compound's fundamental properties is critical for its application in research. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 300.36 g/mol | [2] |

| Molecular Formula | C₁₇H₂₀N₂O₃ | [2][3] |

| CAS Number | 43051-46-3 | [2][3][4] |

| Density | 1.281 g/cm³ | [4] |

| Boiling Point | 451.1°C at 760 mmHg | [4] |

| Flash Point | 226.6°C | [4] |

| IUPAC Name | N-[3-[bis(2-hydroxyethyl)amino]phenyl]benzamide | [2] |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Proposed Synthesis Methodology

The synthesis of N-phenylbenzamide derivatives is a well-established process in organic chemistry, typically involving the acylation of an aniline derivative with a benzoyl derivative.[5][6] The following protocol outlines a robust method for synthesizing this compound.

Causality of Experimental Choices:

-

Starting Materials: 2,2'-(3-aminophenylazanediyl)di(ethan-1-ol) is chosen as the amine source, and benzoyl chloride as the acylating agent due to its high reactivity.

-

Base: Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

-

Solvent: Dichloromethane (DCM) is selected as the solvent because it is relatively inert, dissolves both reactants, and can be easily removed post-reaction due to its low boiling point.

-

Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive benzoyl chloride and the amine, minimizing side product formation. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol: Synthesis via Acylation

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2,2'-(3-aminophenylazanediyl)di(ethan-1-ol) in anhydrous dichloromethane (DCM).

-

Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution. Stir the mixture for 10 minutes at room temperature.

-

Acylation: Cool the flask to 0°C using an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture sequentially with a 1M HCl solution, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected results are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of both phenyl rings, a singlet for the amide proton (N-H), and triplets for the methylene (-CH₂-) protons of the hydroxyethyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), aromatic carbons, and the aliphatic carbons of the hydroxyethyl chains. |

| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺ is 301.15468. Other potential adducts include [M+Na]⁺ and [M+K]⁺.[7] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3250 cm⁻¹), C=O stretching (~1650 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹). |

Potential Applications in Drug Development and Research

While direct pharmacological data for this compound is not extensively published, its structural motifs suggest several promising avenues for research.

-

Intermediate for DNA-Binding Agents: A structurally similar compound has been utilized as an intermediate in the synthesis of DNA minor-groove-binding polybenzamide agents.[8] The diethanolamine moiety provides reactive handles (hydroxyl groups) that can be used to conjugate the molecule to other biologically active species, targeting DNA with high specificity.

-

Antiviral Drug Discovery: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71), a virus that can cause severe illness in children.[5] The core structure of the title compound serves as a valid scaffold that can be further modified to optimize antiviral activity and reduce cytotoxicity.

-

General Pharmacological Scaffold: The broader class of benzamide analogues possesses a wide spectrum of biological activities.[1] This compound could serve as a starting point for creating libraries of novel derivatives to be screened for various therapeutic targets, including but not limited to anti-inflammatory, analgesic, and anticonvulsant activities.[1]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]

- 6. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C17H20N2O3) [pubchemlite.lcsb.uni.lu]

- 8. N-{3-[Bis(2-hydroxy-ethyl)amino-meth-yl]-5-nitro-phen-yl}benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Introduction: The Imperative of Structural Verification

In the field of drug development and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide, a substituted benzanilide, possesses a rich tapestry of functional groups—amide, tertiary amine, hydroxyl, and dual aromatic systems. This complexity necessitates a multi-faceted analytical approach to ensure its identity and purity.

This guide provides an in-depth, technical framework for the spectroscopic characterization of this molecule. It is designed for researchers and scientists who require not just the data, but a profound understanding of the causality behind the analytical choices. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as integrated tools for a comprehensive structural elucidation. The protocols and interpretations that follow are grounded in established principles and data from analogous N-phenylbenzamide derivatives, providing a robust methodology for analysis.[1][2][3]

Molecular Structure and Spectroscopic Overview

To interpret spectral data, one must first understand the molecule's architecture.

-

Key Functional Groups:

-

Secondary Amide (-CONH-): Source of characteristic IR bands and an exchangeable proton in NMR.

-

Tertiary Amine (-N(CH₂CH₂OH)₂): Influences the electronic environment of its substituted phenyl ring.

-

Primary Alcohols (-OH): Two terminal hydroxyl groups, visible in both IR and NMR.

-

Substituted Aromatic Rings: Two distinct phenyl rings with unique proton and carbon environments.

-

The collective data from NMR, IR, and MS will be used to confirm the presence and connectivity of these groups, providing a complete and validated structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is unparalleled in its ability to map the precise atomic connectivity of a molecule. For a compound like this compound, both ¹H and ¹³C NMR are essential.

Expertise & Rationale: Experimental Design

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this class of compounds.[2][3] Its high polarity effectively solubilizes the molecule, and its ability to form hydrogen bonds slows the chemical exchange rate of the amide (-NH) and hydroxyl (-OH) protons. This reduced exchange rate allows these protons to be observed as distinct signals in the ¹H NMR spectrum, which might otherwise be broadened or absent.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum over a range of 0-12 ppm.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

Obtain sufficient scans (typically 16-64) to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a range of 0-180 ppm.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Longer acquisition times are necessary due to the low natural abundance of ¹³C.

-

Workflow for NMR Analysis

Caption: Workflow for FT-IR data acquisition and analysis using an ATR accessory.

Data Presentation: Expected Vibrational Frequencies

Table 3: Predicted FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3400 - 3200 | Broad, Strong | O-H Stretch | Hydroxyl (-OH) groups, H-bonded. |

| ~3300 | Medium | N-H Stretch | Amide (-CONH-) group. |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H. |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) C-H. |

| ~1650 | Strong | C=O Stretch (Amide I) | Amide carbonyl group. [3] |

| ~1540 | Strong | N-H Bend (Amide II) | Coupled N-H bending and C-N stretching. [3] |

| 1600, 1480 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1240 | Strong | C-N Stretch | Amide and Aryl-amine C-N bonds. |

| ~1050 | Strong | C-O Stretch | Primary alcohol (-CH₂-OH). |

Mass Spectrometry (MS): Determining Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental formula.

Expertise & Rationale: Experimental Design

Electrospray Ionization (ESI) is the ideal ionization method for this molecule. [2][3]ESI is a soft ionization technique that imparts minimal energy to the analyte, preventing fragmentation and ensuring the predominant species observed is the intact, protonated molecule ([M+H]⁺). This is crucial for unambiguous molecular weight determination. The analysis is performed in positive ion mode because the tertiary amine and amide groups are readily protonated.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the ion of interest.

-

-

Data Analysis: Identify the base peak and correlate it to the expected molecular ion.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for molecular weight determination by ESI-Mass Spectrometry.

Data Presentation: Expected Mass Spectrum

Table 4: Predicted ESI-MS Data (Positive Ion Mode)

| m/z (Daltons) | Ion Species | Rationale |

|---|---|---|

| 301.15 | [M+H]⁺ | The calculated monoisotopic mass of C₁₇H₂₀N₂O₃ is 300.15 Da. The base peak is expected to be the protonated molecule. |

| 323.13 | [M+Na]⁺ | A common adduct observed in ESI-MS, where a sodium ion attaches to the molecule. |

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides a complete structural proof. The trustworthiness of the final identification lies in the seamless integration of all three spectroscopic methods:

-

MS confirms the molecular weight is 300.35 g/mol , consistent with the formula C₁₇H₂₀N₂O₃.

-

IR spectroscopy validates the presence of the key functional groups: O-H (~3300 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C=C (~1600-1480 cm⁻¹).

-

NMR spectroscopy provides the definitive map , showing the exact number and connectivity of protons and carbons. The ¹H NMR integration confirms the 20 protons are present in the correct ratios, and the chemical shifts and coupling patterns align perfectly with the proposed arrangement of the benzoyl group, the substituted amino-phenyl ring, and the two N-hydroxyethyl side chains.

Together, these three pillars of spectroscopic analysis provide a self-validating system, leading to the unequivocal confirmation of the structure as this compound.

References

- This cit

-

Al-Omary, F. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme as a potential treatment for type 2 diabetes. Drug Design, Development and Therapy, 8, 105–124. Available at: [Link]

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

Gong, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3506–3517. Available at: [Link]

- This cit

- This cit

-

Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847–855. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. Substance Registry Services. Retrieved from: [Link]

- This cit

- This cit

- This cit

- This cit

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for "A simple and efficient copper-catalyzed amination of aryl halides with primary alkylamines". Retrieved from: [Link]

- This cit

Sources

An In-depth Technical Guide to the Solubility of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility. Furthermore, this guide synthesizes available data on structurally related compounds to offer predictive insights and contextual understanding. Detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assays are presented, complete with the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Scientific Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility and success of numerous scientific applications. In the realm of drug discovery and development, solubility is a critical determinant of a compound's bioavailability, manufacturability, and overall therapeutic efficacy. A comprehensive understanding of a compound's solubility profile in various solvent systems is paramount for informed decision-making throughout the research and development pipeline.

This compound, with its distinct structural features, presents a unique case for solubility investigation. The presence of both a benzamide group and a diethanolamine moiety suggests a complex interplay of hydrophobic and hydrophilic interactions that will dictate its solubility behavior. This guide aims to equip researchers with the necessary knowledge and experimental protocols to thoroughly characterize the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C17H20N2O3 | [1] |

| Molecular Weight | 300.35 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Predicted XlogP | 1.4 | [1] |

The predicted XlogP value of 1.4 suggests a moderate lipophilicity. The presence of two hydroxyl groups and a secondary amine in the diethanolamine portion of the molecule introduces significant polarity and the capacity for hydrogen bonding, which would enhance solubility in polar solvents. Conversely, the benzamide and phenyl rings contribute to the molecule's hydrophobic character.

Predictive Solubility Analysis Based on Structural Analogs

In the absence of direct experimental data for this compound, examining the solubility of its core structural components—benzamide and diethanolamine—provides valuable insights.

Benzamide Solubility Profile

Benzamide is described as slightly soluble in water and soluble in many organic solvents.[4] A detailed study on the solubility of benzamide in various organic solvents at different temperatures revealed the following trend in solubility: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[5][6] This indicates that polar protic and polar aprotic solvents are generally effective at dissolving benzamide.

Diethanolamine Solubility Profile

Diethanolamine is very soluble in water and ethanol, and only slightly soluble in benzene and diethyl ether.[7][8] Its high miscibility with water and alcohols is attributed to the presence of two hydroxyl groups and a secondary amine, which readily form hydrogen bonds.[9]

Integrated Solubility Prediction

Based on the characteristics of its structural analogs, this compound is predicted to exhibit favorable solubility in polar organic solvents such as alcohols (methanol, ethanol), and polar aprotic solvents like acetone and DMSO. Its solubility in water is expected to be moderate, influenced by the competing effects of the polar diethanolamine group and the less polar benzamide and phenyl moieties. Solubility in non-polar solvents like hexane is anticipated to be low.

Experimental Determination of Solubility: A Methodological Guide

To obtain definitive solubility data, rigorous experimental evaluation is necessary. The choice between a thermodynamic and a kinetic solubility assay depends on the specific research question and the stage of development.

Thermodynamic Solubility Assay: The Gold Standard

The thermodynamic solubility assay measures the equilibrium solubility of a compound, representing the true saturation point of the substance in a solvent at a given temperature. This method is crucial for understanding a compound's intrinsic solubility.[3][10]

Caption: Thermodynamic Solubility Assay Workflow.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

-

Add a precise volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Care must be taken to avoid temperature fluctuations during this step, as solubility is temperature-dependent.

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the concentration in the sample.

-

Kinetic Solubility Assay: High-Throughput Screening

Kinetic solubility assays are often employed in the early stages of drug discovery for rapid screening of a large number of compounds.[11] These assays measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[11] The result is a measure of how readily the compound precipitates from a supersaturated solution.

Caption: Kinetic Solubility Assay Workflow.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a clear-bottom 96-well or 384-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired starting concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility).

-

-

Incubation and Measurement:

-

Mix the plate and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

-

Conclusion and Future Directions

While direct, published solubility data for this compound is currently unavailable, this guide provides a robust framework for its experimental determination. The structural characteristics of the molecule suggest a favorable solubility profile in polar organic solvents, with moderate solubility in aqueous media. The detailed protocols for thermodynamic and kinetic solubility assays presented herein offer researchers the tools to generate reliable and reproducible data. Such data is indispensable for advancing the scientific understanding and potential applications of this compound in fields ranging from medicinal chemistry to materials science. It is recommended that the solubility of this compound be experimentally determined in a range of pharmaceutically and industrially relevant solvents to create a comprehensive solubility profile.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-. Substance Details - SRS. Retrieved from [Link]

- Ouyang, J., Chen, J., Wang, J., & Zhang, C. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2023, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

- National Center for Biotechnology Information. (2000). Diethanolamine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR)

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.

-

ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

-

PubChem. (n.d.). Diethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

-

California State University, Dominguez Hills. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, December 5). Diethanolamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethanolamine. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethanolamine - Wikipedia [en.wikipedia.org]

- 10. evotec.com [evotec.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Guide to the Synthetic Potential of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Introduction

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide is a polyfunctional organic molecule possessing a unique combination of reactive sites: a tertiary amine, two primary hydroxyl groups, and a benzamide moiety. This intricate arrangement of functional groups opens a vast landscape of possibilities for its application in organic synthesis, positioning it as a versatile building block for a range of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, offering field-proven insights and detailed methodologies for its utilization in the synthesis of heterocyclic compounds, as a substrate for directed functionalization, a ligand in transition metal catalysis, and as a monomer in polymer chemistry.

Molecular Structure and Physicochemical Properties

This compound has the chemical formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.35 g/mol .[1] Its structure is characterized by a central N-phenylbenzamide core with a diethanolamine substituent at the meta-position of the aniline ring.

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.35 g/mol |

| CAS Number | 43051-46-3 |

Potential Application 1: Precursor for N-(3-Benzamidophenyl)morpholine via Intramolecular Cyclization

The diethanolamine moiety is a well-established precursor for the synthesis of morpholine rings through acid-catalyzed intramolecular cyclization. This transformation proceeds via protonation of one of the hydroxyl groups, followed by nucleophilic attack by the second hydroxyl group, leading to the elimination of a water molecule and subsequent ring closure.

This reaction offers a direct route to N-aryl morpholines, a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The resulting N-(3-benzamidophenyl)morpholine could serve as a key intermediate in the development of novel therapeutics.

Experimental Protocol: Synthesis of N-(3-Benzamidophenyl)morpholine

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

-

Slowly add concentrated sulfuric acid (approximately 1.8 equivalents) or concentrated hydrochloric acid while cooling the flask in an ice bath to manage the exothermic reaction.[2]

-

After the addition is complete, heat the reaction mixture to 180-200°C and maintain this temperature for 8-10 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium hydroxide solution to a pH of 8-9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-(3-benzamidophenyl)morpholine by column chromatography on silica gel or by recrystallization.

Caption: Intramolecular cyclization of this compound.

Potential Application 2: Substrate for Directed Ortho-Metalation

The benzamide functional group is a powerful directing group in ortho-metalation reactions.[3][4][5] The carbonyl oxygen of the amide coordinates to an organolithium reagent, facilitating the deprotonation of the proximal ortho-proton on the benzoyl ring. This generates a stabilized aryllithium intermediate that can be quenched with various electrophiles to introduce a wide range of substituents at the ortho position.

This methodology provides a regioselective route to 2-substituted benzamide derivatives, which are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals.

Experimental Protocol: Ortho-Functionalization of the Benzoyl Ring

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, but often enhances reactivity)[3]

-

Electrophile (e.g., Trimethylsilyl chloride, Iodomethane, Benzaldehyde)

-

Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.

-

If using, add TMEDA (1.2 equivalents).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-